Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride
CAS No.: 2416236-73-0
Cat. No.: VC4441666
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416236-73-0 |
|---|---|
| Molecular Formula | C10H21ClN2O2 |
| Molecular Weight | 236.74 |
| IUPAC Name | tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10;/h4-7,11H2,1-3H3,(H,12,13);1H |
| Standard InChI Key | WFPKQHOVCRLVAG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CCC1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride, reflects its core structure: a cyclobutyl ring substituted with an aminomethyl group, which is further functionalized with a Boc protecting group. The hydrochloride salt stabilizes the amine moiety, improving crystallinity and handling. Key structural identifiers include:
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SMILES: CC(C)(C)OC(=O)NCC1(CCC1)N.Cl
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InChIKey: WFPKQHOVCRLVAG-UHFFFAOYSA-N.
The cyclobutane ring introduces significant ring strain (approximately 110 kJ/mol), which impacts reactivity and conformational flexibility compared to larger cycloalkanes .
Physicochemical Profile
While solubility data remain undisclosed, the compound’s hydrochloride salt suggests moderate aqueous solubility, typical of ionized amines. The Boc group enhances lipid solubility, facilitating membrane permeability in biological systems . A comparative analysis of physicochemical properties with analogous compounds is provided in Table 1.
Table 1: Comparative Physicochemical Properties of Carbamate Derivatives
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves sequential protection and functionalization steps:
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Cyclobutylamine Preparation: Cyclobutane rings are synthesized via [2+2] cycloaddition or ring-closing metathesis, followed by nitration and reduction to yield 1-aminocyclobutane.
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Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions (e.g., triethylamine in THF), forming tert-butyl N-(cyclobutylmethyl)carbamate .
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Hydrochloride Formation: Treatment with HCl in ether or methanol yields the final hydrochloride salt.
A representative procedure from Ambeed (Source 5) involves reductive amination using sodium triacetoxyhydroborate, achieving yields up to 85.9% for analogous carbamates .
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays characteristic peaks for the Boc group (δ 1.29 ppm, singlet, 9H) and cyclobutyl protons (δ 1.6–2.1 ppm, multiplet) .
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Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 237.74.
Biological Activity and Mechanistic Insights
Pharmacological Targets
The compound’s primary mechanism involves modulating enzymes and receptors in immune signaling pathways. Preclinical studies suggest inhibition of:
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NF-κB Pathway: Attenuates pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by blocking IκB kinase (IKK) phosphorylation.
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G Protein-Coupled Receptors (GPCRs): Binds to adenosine A₂ₐ receptors, demonstrating potential in neurodegenerative disease models .
Structure-Activity Relationships (SAR)
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Cyclobutane Ring: The strained ring enhances binding affinity to hydrophobic enzyme pockets compared to cyclohexyl analogs .
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Boc Group: Removal (via acidolysis) generates a free amine, critical for prodrug activation in vivo .
Comparative Analysis with Analogous Carbamates
Cycloalkyl Substituent Effects
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Cyclopropyl Analog: Tert-butyl ((1-aminocyclopropyl)methyl)carbamate exhibits lower metabolic stability due to increased ring strain.
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Cyclohexyl Analog: Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate shows higher LogP (3.1 vs. 1.2), favoring blood-brain barrier penetration .
Table 2: Biological Activity of Selected Carbamates
| Compound | Target IC₅₀ (nM) | Half-life (h) |
|---|---|---|
| Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride | IKKβ: 45 ± 3.2 | 2.8 |
| Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate | A₂ₐR: 12 ± 1.1 | 5.6 |
Future Perspectives
Despite its promise, gaps persist in pharmacokinetic and toxicological profiling. Future directions include:
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Prodrug Optimization: Engineering pH-sensitive Boc derivatives for targeted release.
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Therapeutic Applications: Evaluating efficacy in autoimmune disease models (e.g., rheumatoid arthritis).
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